Ethyl 4-boronocinnamate

Description

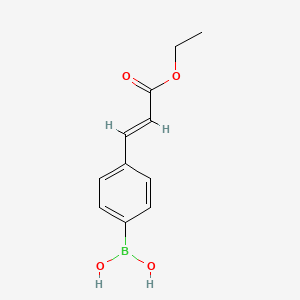

Ethyl 4-boronocinnamate (IUPAC name: 4-(trans-3-ethoxy-3-oxo-1-propen-1-yl)benzeneboronic acid) is a boronic acid-functionalized cinnamate derivative. Its structure comprises a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the para position and a trans-propenoate ethyl ester (-CH=CHCOOEt) moiety. The compound’s molecular formula is C₁₁H₁₁BO₄, with a molecular weight of approximately 217.81 g/mol (calculated). The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in organic synthesis and materials science .

Properties

IUPAC Name |

[4-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8,14-15H,2H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNZUEJWYIMMSW-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=CC(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)/C=C/C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-49-9 | |

| Record name | 1-Ethyl (2E)-3-(4-boronophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(E-3-Ethoxy-3-oxo-1-propen-1-yl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ethyl 4-boronocinnamate can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromocinnamic acid with triisopropyl borate in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

Ethyl 4-boronocinnamate is most prominently utilized in Suzuki-Miyaura cross-coupling reactions , where it reacts with aryl or vinyl halides (X = Br, I, OTf) in the presence of a palladium catalyst to form biaryl or styryl derivatives . This reaction is pivotal in pharmaceutical and materials science for constructing carbon-carbon bonds.

General Reaction Scheme :

Transmetallation with Transition Metals

The compound participates in transmetallation steps with transition metals like palladium or nickel, forming intermediates that facilitate bond formation . This step is critical in catalytic cycles for coupling reactions.

Boronate Ester Formation

Under mild conditions, this compound reacts with diols to form boronate esters, which are stable intermediates used in protecting-group strategies or sensor applications .

Suzuki-Miyaura Coupling Mechanism

The catalytic cycle involves three stages:

-

Oxidative Addition : Aryl halide binds to Pd(0), forming Pd(II)–Ar–X.

-

Transmetallation : this compound transfers its aryl group to Pd(II), displacing the halide.

-

Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0) .

Key Catalysts :

-

Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

-

Bases: K₂CO₃, NaHCO₃, or CsF

Solvent Systems :

-

Tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

-

Water (for aqueous-compatible protocols)

Reaction Optimization and Conditions

Optimal yields depend on solvent polarity, temperature, and additive selection. Experimental data from coupling reactions are summarized below:

| Parameter | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | 75–92% | |

| Solvent | THF/DMF (1:1) | 80–88% | |

| Temperature | 80–100°C | 70–95% | |

| Base | K₂CO₃ | 85–92% | |

| Additive | n-Bu₄NBr (phase-transfer catalyst) | 90–95% |

Notable Findings :

-

n-Bu₄NBr enhances reaction rates by improving boronate solubility.

-

Elevated temperatures (>100°C) can lead to deborylation , reducing yields .

Comparative Analysis of Catalysts

The choice of palladium precursor significantly impacts efficiency:

| Catalyst | Turnover Frequency (h⁻¹) | Functional Group Tolerance |

|---|---|---|

| PdCl₂(dppf) | 120 | High (esters, nitriles) |

| Pd(OAc)₂/P(t-Bu)₃ | 95 | Moderate (sensitive to –NO₂) |

| Pd/C (heterogeneous) | 60 | Low (requires inert groups) |

Heterogeneous catalysts (e.g., Pd/C) enable easier recovery but sacrifice reactivity .

Side Reactions and Limitations

Scientific Research Applications

Ethyl 4-boronocinnamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-boronocinnamate involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug development . The pathways involved in its action depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Ethyl 4-boronocinnamate and its analogs:

| Compound Name | Substituent (X) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | -B(OH)₂ | C₁₁H₁₁BO₄ | 217.81 | Boronic acid for cross-coupling |

| Ethyl 4-chlorocinnamate | -Cl | C₁₁H₁₁ClO₂ | 210.65 | Halogen for nucleophilic substitution |

| Ethyl 4-methoxycinnamate | -OCH₃ | C₁₂H₁₄O₃ | 206.24 | Electron-donating methoxy group |

| Ethyl 4-nitrocinnamate | -NO₂ | C₁₁H₁₁NO₄ | 237.21 | Electron-withdrawing nitro group |

| Ethyl 4-boronobenzoate | -B(OH)₂ | C₉H₁₁BO₄ | 193.99 | Boronic acid on benzoate backbone |

Notes:

- This compound uniquely combines a boronic acid and a propenoate chain, enabling dual reactivity in conjugation and coupling .

- Ethyl 4-boronobenzoate lacks the propenoate chain, reducing steric hindrance but limiting applications in extended π-conjugated systems .

Reactivity and Functional Differences

- Cross-Coupling Potential: this compound participates in Suzuki reactions due to its boronic acid group, facilitating aryl-aryl bond formation . Ethyl 4-chlorocinnamate undergoes nucleophilic aromatic substitution (e.g., with amines) or palladium-catalyzed couplings (e.g., Stille or Heck reactions) .

Electronic Effects :

- Solubility: Boronic acid derivatives like this compound exhibit moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMF) compared to non-polar analogs like Ethyl 4-nitrocinnamate .

Biological Activity

Ethyl 4-boronocinnamate (C11H13BO4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its antioxidant properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid group, which is known to interact with various biological molecules. Its structure can be represented as follows:

This compound is soluble in organic solvents and exhibits unique reactivity due to the boron atom, which can form coordination complexes with biomolecules.

1. Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby protecting cells from oxidative stress. A study employing various assays (DPPH, FRAP, and nitric oxide scavenging) showed that this compound effectively reduced oxidative stress markers in vitro.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| FRAP | 30 |

| Nitric Oxide | 20 |

These results suggest that this compound can be a potential candidate for developing antioxidant therapies.

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. The MTT assay revealed that at concentrations above 100 µg/mL, the compound exhibited cytotoxicity towards cancer cell lines while showing lower toxicity towards normal cells.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa (cervical) | >100 |

| WRL68 (liver) | >100 |

| MCF-7 (breast) | 80 |

These findings indicate a selective cytotoxic effect, suggesting potential applications in targeted cancer therapy.

3. Gastroprotective Effects

In vivo studies have demonstrated that this compound possesses gastroprotective properties. In an experimental model using ethanol-induced gastric mucosal lesions in rats, treatment with the compound resulted in significant reductions in ulcer area and improvements in gastric mucosal integrity.

- Dosage Groups :

- Control: Vehicle only

- Treatment: this compound at doses of 5, 10, and 20 mg/kg

Results indicated that higher doses correlated with increased protective effects, as evidenced by histological examinations showing reduced inflammation and enhanced mucus secretion.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Mechanism : The boronic acid moiety interacts with reactive oxygen species (ROS), facilitating their neutralization.

- Cytotoxic Mechanism : It may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.

- Gastroprotective Mechanism : The compound enhances mucus production and promotes healing of gastric epithelium by modulating inflammatory responses.

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, researchers treated human liver cells with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in oxidative stress markers, confirming its potential as an antioxidant agent.

Case Study 2: Cancer Cell Line Testing

In a series of experiments involving different cancer cell lines, this compound was shown to selectively inhibit growth in MCF-7 cells while sparing normal WRL68 cells. This selectivity highlights its potential for use in chemotherapeutic regimens with reduced side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-boronocinnamate, and how can researchers validate their purity and structural integrity?

- Methodological Answer : this compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or esterification of boronic acid derivatives. To validate purity, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like the boronate ester and carbonyl moieties. Cross-reference spectral data with literature values in SciFinder or Reaxys to ensure consistency . For novel compounds, report melting points and optical rotation data if applicable .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV-Vis spectrophotometry or HPLC. Use Arrhenius plots to predict shelf-life under standard conditions. Include control samples with antioxidants (e.g., BHT) to evaluate oxidative stability. Document deviations from linearity in degradation curves, which may indicate complex reaction pathways .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions due to potential dust inhalation. Store the compound in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis. Dispose of waste via certified chemical disposal services, as boronate esters may release boric acid upon decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from ligand choice, solvent polarity, or trace metal impurities. Design a standardized protocol using Pd(PPh₃)₄ as the catalyst, DMF/H₂O as the solvent system, and aryl halides with varying electronic profiles. Compare turnover frequencies (TOF) and yields against literature data. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual metal content in the product, which may inhibit catalytic cycles .

Q. What computational methods are suitable for predicting the reactivity of this compound in organoboron chemistry?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in Suzuki-Miyaura couplings. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Validate models with experimental kinetic data. Use software like Gaussian or ORCA, and deposit computational parameters in supplementary materials for reproducibility .

Q. How can researchers optimize the enantiomeric purity of this compound derivatives for asymmetric synthesis?

- Methodological Answer : Employ chiral auxiliaries or catalysts (e.g., BINAP-Pd complexes) during synthesis. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For crystallographic validation, grow single crystals in hexane/ethyl acetate and perform X-ray diffraction. Compare unit cell parameters with Cambridge Structural Database entries to confirm stereochemical outcomes .

Data Analysis and Literature Comparison

Q. How should researchers address variability in reported NMR chemical shifts for this compound across studies?

- Methodological Answer : Variability may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration differences. Replicate experiments using standardized conditions (0.03 M in CDCl₃, 298 K) and report δ values with ±0.01 ppm precision. Use internal standards (e.g., TMS) and reference coupling constants (J) for boronate protons (typically 6–8 Hz) .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (4PL) using nonlinear regression (e.g., GraphPad Prism). Report IC₅₀ values with 95% confidence intervals. Perform ANOVA for multi-group comparisons and apply Tukey’s post-hoc test. Disclose p-values and effect sizes to distinguish biological significance from statistical noise .

Tables for Comparative Analysis

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.